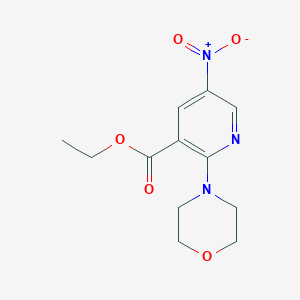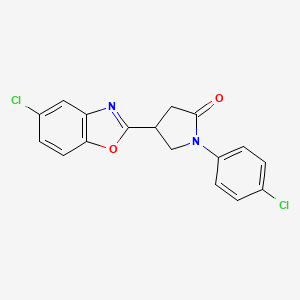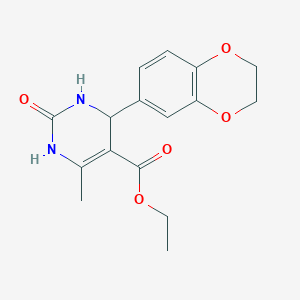![molecular formula C17H14F6N4O B11475626 N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B11475626.png)
N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,2,2-trifluoroacetophenone with aniline derivatives under specific conditions to form the ethanimidamido intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler compound with similar trifluoromethyl groups.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another compound with trifluoromethyl groups, used in different applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.
Uniqueness
1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14F6N4O |
|---|---|
Molecular Weight |
404.31 g/mol |
IUPAC Name |
1-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H14F6N4O/c1-10-5-7-12(8-6-10)24-14(17(21,22)23)26-27-15(28)25-13-4-2-3-11(9-13)16(18,19)20/h2-9H,1H3,(H,24,26)(H2,25,27,28) |
InChI Key |
YUOVBQFTDPKKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475547.png)
![Urea, N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B11475555.png)
![ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B11475562.png)

![Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11475574.png)
![6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11475585.png)
![N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide](/img/structure/B11475603.png)

![N-[2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11475610.png)
![13-(4-hydroxy-3,5-dimethoxyphenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11475617.png)
![3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11475629.png)
![4-(4-fluorophenyl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11475634.png)

![methyl [4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11475643.png)
